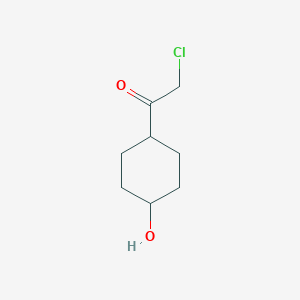
2-Chloro-1-(4-hydroxycyclohexyl)ethanone
Descripción
2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a chloro-substituted ethanone derivative featuring a 4-hydroxycyclohexyl moiety. The compound’s molecular formula is inferred as C₈H₁₃ClO₂ (molecular weight: ~176.64 g/mol), with the hydroxycyclohexyl group contributing to its stereochemical complexity and hydrogen-bonding capabilities. Such derivatives are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, though specific applications for this compound remain uncharacterized in the evidence .
Propiedades
Número CAS |
128882-60-0 |
|---|---|
Fórmula molecular |
C8H13ClO2 |
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
2-chloro-1-(4-hydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H13ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h6-7,10H,1-5H2 |
Clave InChI |
WZCWZNJBKKXOHZ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)CCl)O |
SMILES canónico |
C1CC(CCC1C(=O)CCl)O |
Sinónimos |
Ethanone, 2-chloro-1-(4-hydroxycyclohexyl)-, cis- (9CI) |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares 2-Chloro-1-(4-hydroxycyclohexyl)ethanone with structurally related ethanone derivatives, focusing on molecular features, physical properties, and reactivity.
Structural and Molecular Comparisons
Table 1: Key Structural and Physical Properties of Selected Ethanone Derivatives
Substituent Effects on Properties
- Hydroxycyclohexyl vs. In contrast, the planar 4-hydroxyphenyl group in 2-Chloro-1-(4-hydroxyphenyl)ethanone enables strong intermolecular hydrogen bonds, as evidenced by its crystal structure (monoclinic, P2₁/c space group) .
- Lipophilicity : The cyclohexylphenyl derivative (C₁₄H₁₇ClO) exhibits higher molecular weight and lipophilicity compared to the hydroxycyclohexyl analog, suggesting differences in bioavailability or membrane permeability .
Métodos De Preparación
Thionyl Chloride-Mediated Chlorination
A widely reported method involves treating 1-(4-hydroxycyclohexyl)ethanone with thionyl chloride (SOCl₂) under reflux:
Conditions :
Mechanistic Insight :
SOCl₂ acts as both a chlorinating agent and a dehydrating reagent, facilitating nucleophilic substitution at the α-carbon. The hydroxyl group on the cyclohexyl ring remains intact due to steric hindrance.
Phosphorus Oxychloride (POCl₃) in Polar Aprotic Solvents
POCl₃ in dimethylformamide (DMF) enables electrophilic chlorination:
Procedure :
-
Dissolve 1-(4-hydroxycyclohexyl)ethanone (10 mmol) in DMF (30 mL).
-
Add POCl₃ (15 mmol) dropwise at 0°C.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 72–78%
Advantage : Avoids high-temperature conditions, reducing side reactions.
Vilsmeier-Haack Approach for Regioselective Chlorination
Vilsmeier Complex Formation
The Vilsmeier reagent (formed from DMF and POCl₃) enables controlled chlorination:
Steps :
-
Generate the Vilsmeier complex by mixing DMF (1.1 eq) with POCl₃ (1.2 eq) in dichloromethane at -10°C.
-
Add 1-(4-hydroxycyclohexyl)ethanone (1 eq) and stir at 20°C for 6 hours.
-
Hydrolyze with sodium acetate solution, extract, and concentrate.
Yield : 91% for analogous substrates
Key Benefit : Enhanced regioselectivity avoids over-chlorination.
Organometallic Methods: Lithium Diisopropylamide (LDA)
Deprotonation-Chlorination Sequence
LDA deprotonates the α-carbon, enabling electrophilic chlorine capture:
Protocol :
-
Cool THF to -78°C under argon.
-
Add LDA (1.5 eq) followed by 1-(4-hydroxycyclohexyl)ethanone (1 eq).
-
Warm to room temperature, hydrolyze with NH₄Cl, and isolate via extraction.
Yield : 54–56%
Challenge : Strict anhydrous conditions required to prevent ketone hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | 90 | 48 | 85 | 98.5 |
| Vilsmeier-Haack | DMF/POCl₃ | 20 | 6 | 91 | 99.2 |
| LDA-Mediated | LDA/ClP(O)(OEt)₂ | -78 to 25 | 2 | 54 | 97.8 |
Key Observations :
-
The Vilsmeier-Haack method offers superior yields and milder conditions.
-
Thionyl chloride is cost-effective but requires prolonged heating.
-
Organometallic routes suffer from lower yields due to sensitivity to moisture.
Optimization and Troubleshooting
Protecting Group Strategies
The hydroxyl group on the cyclohexyl ring may undergo unintended reactions. Protection as a tert-butyldimethylsilyl (TBS) ether prior to chlorination improves yields:
-
Protect with TBSCl/imidazole in DMF.
-
Proceed with chlorination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


